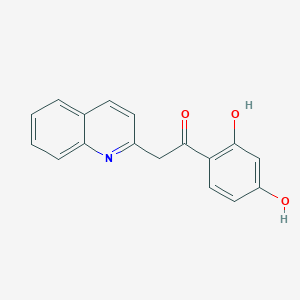
4-(Dibenzylamino)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibenzylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This compound is characterized by the presence of a pyrrolidin-2-one core structure with a dibenzylamino substituent at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines via a cascade reaction. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to selectively obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibenzylamino)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the dibenzylamino group and the pyrrolidin-2-one core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic reagents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Dibenzylamino)pyrrolidin-2-one has a wide range of scientific research applications due to its unique chemical structure and reactivity. Some of the key applications include:
Wirkmechanismus
The mechanism of action of 4-(Dibenzylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to and modulate the activity of target proteins. For example, the stereochemistry of the pyrrolidin-2-one ring can affect the binding mode to enantioselective proteins, leading to different biological profiles . The compound’s effects are mediated through its interaction with various receptors and enzymes, which can result in changes in cellular signaling pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
4-(Dibenzylamino)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolones and pyrrolidinones. These compounds share a common pyrrolidin-2-one core structure but differ in their substituents and functional groups. Some similar compounds include:
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit diverse biological activities.
Pyrrolidine-2,5-diones: These derivatives have two carbonyl groups and are known for their biological activity.
The uniqueness of this compound lies in its specific dibenzylamino substituent, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Eigenschaften
CAS-Nummer |
1356108-91-2 |
|---|---|
Molekularformel |
C18H20N2O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-(dibenzylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C18H20N2O/c21-18-11-17(12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
InChI-Schlüssel |
NDRMQGNOOJWHGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
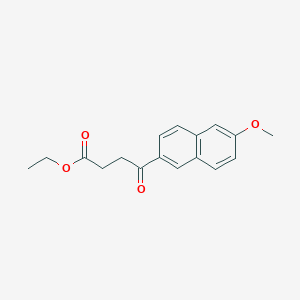
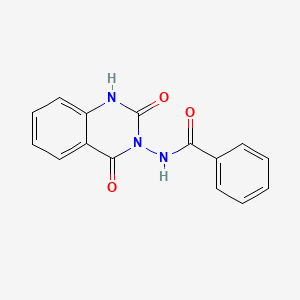
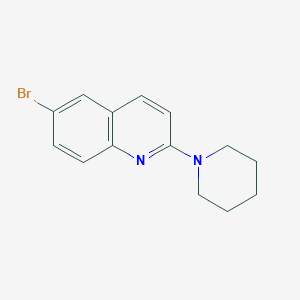
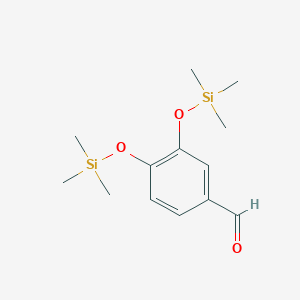
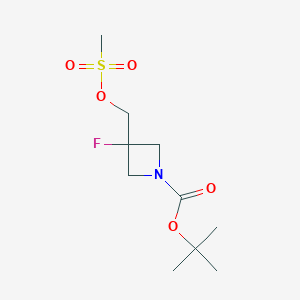


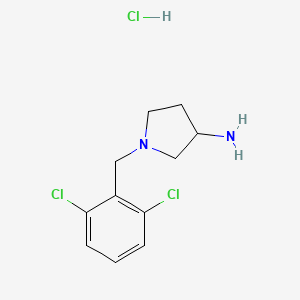
![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)


